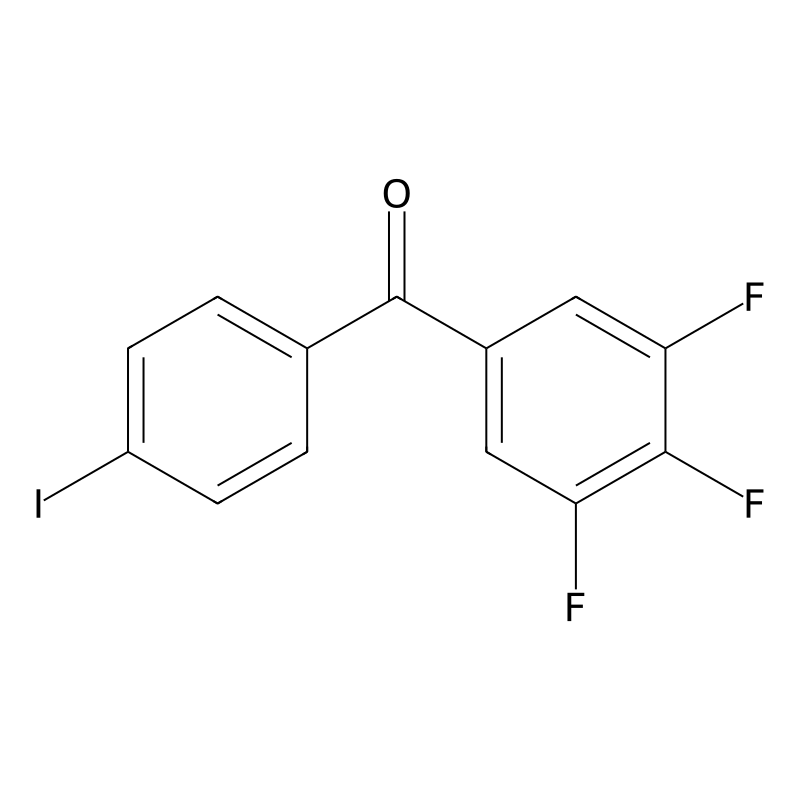

4-Iodo-3',4',5'-trifluorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Chemical Approach of 4-Iodo-3- (Trimethylsilyl)-1H-Pyrano [4,3-b]Quinolines:

Field: Organic Chemistry

Application: This research presents a green chemical approach for silicon containing 4-iodo-3-trimethylsilylpyrano [4,3-b]quinolines.

Results: The process yields high results and exhibits excellent 6-endo-dig regioselectivity.

Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems:

Synthesis of 3-Iodo-3’,4’,5’-trifluorobenzophenone

Application: This compound is used in the synthesis of various organic compounds.

Method: The specific methods of synthesis would depend on the desired end product.

Results: The product is typically used as a building block in the synthesis of more complex organic compounds.

Hydrogenation of 1-iodo-4-nitrobenzene

Field: Chemical Engineering

Application: This research focuses on the hydrogenation of 1-iodo-4-nitrobenzene.

Results: The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3.

4-Iodo-3',4',5'-trifluorobenzophenone is an organic compound characterized by the presence of both iodine and trifluoromethyl groups attached to a benzophenone structure. Its molecular formula is C13H7F3I O, and it features a unique arrangement that contributes to its chemical properties and potential applications. The compound is notable for its strong electron-withdrawing trifluoromethyl groups, which enhance its reactivity and influence its biological activity.

- Electrophilic Substitution Reactions: The presence of the iodine atom and trifluoromethyl groups makes the compound susceptible to electrophilic attack, allowing for substitutions at the aromatic rings.

- Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or amines, depending on the reducing agent used.

- Nucleophilic Addition Reactions: The carbonyl group in the benzophenone structure can react with nucleophiles, leading to the formation of various derivatives.

The biological activity of 4-Iodo-3',4',5'-trifluorobenzophenone has been investigated in various studies. Compounds with similar structures often exhibit:

- Antimicrobial Properties: Many fluorinated compounds demonstrate enhanced antimicrobial activity due to their lipophilicity and ability to disrupt cellular membranes.

- Anticancer Activity: Some studies suggest that halogenated benzophenones may possess anticancer properties, potentially through mechanisms involving apoptosis induction in tumor cells.

The specific biological effects of 4-Iodo-3',4',5'-trifluorobenzophenone would require further investigation to establish its efficacy and mechanisms of action.

The synthesis of 4-Iodo-3',4',5'-trifluorobenzophenone typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available precursors such as 3,4,5-trifluorobenzoyl chloride and iodinated aromatic compounds.

- Formation of Benzophenone: A Friedel-Crafts acylation reaction can be employed to form the benzophenone framework.

- Iodination: The introduction of iodine can be achieved through electrophilic iodination methods using iodine monochloride or other iodinating agents.

4-Iodo-3',4',5'-trifluorobenzophenone has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.

- Material Science: Its unique chemical properties may be exploited in the development of advanced materials, including polymers and coatings.

- Agricultural Chemicals: Similar compounds are often evaluated for use as pesticides or herbicides due to their biological activity.

Interaction studies involving 4-Iodo-3',4',5'-trifluorobenzophenone could focus on:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.

- Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems can reveal its stability and bioavailability.

Similar Compounds

Several compounds share structural similarities with 4-Iodo-3',4',5'-trifluorobenzophenone, which may influence their chemical behavior and applications:

- Benzophenone - The parent compound without halogen substitutions; serves as a baseline for comparison.

- 4-Fluorobenzophenone - Contains a single fluorine atom; useful for studying the effects of fluorination on reactivity.

- Trifluoroacetophenone - Features a trifluoromethyl group; allows comparison of electron-withdrawing effects on reactivity.

Comparison TableCompound Structure Type Key Features Benzophenone Aromatic ketone Baseline structure 4-Fluorobenzophenone Aromatic ketone One fluorine substituent Trifluoroacetophenone Aromatic ketone Trifluoromethyl group 4-Iodo-3',4',5'-trifluorobenzophenone Aromatic ketone with iodine and trifluoromethyl groups Enhanced reactivity due to multiple electron-withdrawing groups

| Compound | Structure Type | Key Features |

|---|---|---|

| Benzophenone | Aromatic ketone | Baseline structure |

| 4-Fluorobenzophenone | Aromatic ketone | One fluorine substituent |

| Trifluoroacetophenone | Aromatic ketone | Trifluoromethyl group |

| 4-Iodo-3',4',5'-trifluorobenzophenone | Aromatic ketone with iodine and trifluoromethyl groups | Enhanced reactivity due to multiple electron-withdrawing groups |

This comparison highlights the unique characteristics of 4-Iodo-3',4',5'-trifluorobenzophenone among similar compounds, particularly regarding its potential applications and reactivity profiles.